molecular formula C14H12N2O2S B2915314 (2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile CAS No. 799780-38-4

(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile

Cat. No.: B2915314
CAS No.: 799780-38-4
M. Wt: 272.32
InChI Key: RMLYAKOYOPUMML-KAMYIIQDSA-N
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Description

(2Z)-2-(5-Benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile is a 4-thiazolidinone derivative of significant interest in medicinal chemistry research. This compound is part of a combinatorial library of novel thiazolidinone derivatives synthesized via reactions of 2-cyano-3-oxobutanethioamide . The primary research value of this compound lies in its investigated antimicrobial properties. Studies on related 5-benzyl-4-thiazolidinone analogs have demonstrated that some derivatives exhibit potent activity against Gram-positive bacteria, with efficacy against strains like Staphylococcus aureus ATCC 43300 exceeding that of the reference drug ceftriaxone . Thiazolidinone-based compounds are also known to be explored for their activity against resistant bacterial strains, with some showing higher potency than standard antibiotics like ampicillin and streptomycin against certain pathogens . Researchers value this compound for developing new antimicrobial agents and studying structure-activity relationships (SAR). This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9(17)11(8-15)14-16-13(18)12(19-14)7-10-5-3-2-4-6-10/h2-6,12H,7H2,1H3,(H,16,18)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYAKOYOPUMML-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1NC(=O)C(S1)CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The molecular formula of the compound is C13H12N2O2SC_{13}H_{12}N_2O_2S with a molecular weight of approximately 252.31 g/mol. Its structure features a thiazolidinone ring, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC13H12N2O2SC_{13}H_{12}N_2O_2S
Molecular Weight252.31 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial activity against various pathogens. A study focused on the synthesis and antimicrobial evaluation of several thiazolidinone derivatives, including our compound of interest, demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Testing
In vitro tests were conducted using the agar diffusion method to assess the antimicrobial efficacy of this compound. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound exhibited notable activity with MIC values ranging from 32 to 128 µg/mL against tested strains.

The mechanism by which thiazolidinones exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. It is hypothesized that the thiazolidinone moiety interacts with specific enzymes or receptors in microbial cells, leading to growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones can be significantly influenced by modifications to their structure. For instance:

  • Substituents on the Benzyl Group : Varying the substituents on the benzyl group can enhance or diminish antimicrobial potency.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets.

Summary of Findings

A comparative analysis of various thiazolidinone derivatives indicates that:

  • Compounds with larger substituents on the benzyl ring tend to exhibit higher antimicrobial activity.
  • The position and nature of functional groups are critical for optimizing biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure aligns with the following analogs (Table 1):

Compound Name / ID (from Evidence) Key Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene, methylfuran Nitrile, keto, thiazolo-pyrimidine C₂₂H₁₇N₃O₃S 403
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2-Hydroxybenzylidene, p-tolyl Hydroxy, thione C₁₇H₁₄N₂O₂S₂ 354
(2Z)-N-(p-Tolyl)-2-[(5Z)-5-(3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene)-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene]ethanethioamide 3-Fluorobenzylidene, piperidinyl, p-tolyl Fluoro, thioamide C₃₇H₃₄FN₃OS₂ 697.92
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-Methoxyphenyl, hydrazono Methoxy, hydrazone C₂₅H₂₀N₄O₃S 456

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitrile group in the target compound and analogs enhances electrophilicity, influencing reactivity in nucleophilic additions .
  • Hydrogen Bonding : Hydroxy () and thioamide () substituents enable intramolecular H-bonding, stabilizing crystal packing .
  • Aromatic Substituents : Benzyl (target compound) vs. methoxy/fluoro () groups modulate solubility and π-π stacking interactions .

Yield Trends :

  • Compounds with bulky substituents (e.g., piperidinyl in ) show lower yields (~29%) due to steric hindrance .
  • Simpler analogs (e.g., ) achieve moderate yields (57–68%) under similar conditions .

Spectral and Physical Properties

Table 2: Spectral Data Comparison
Compound (Evidence ID) IR (cm⁻¹) $ ^1 $H NMR (δ, ppm) Melting Point (°C)
Target Compound (Hypothetical) ~2200 (CN), ~1700 (C=O) Benzyl protons: ~7.2–7.4; =CH: ~8.0 Not reported
(11b) 2219 (CN), 1719 (C=O) ArH: 6.67–7.41; =CH: 8.01 213–215
Not reported Aromatic H: 7.04–7.66; NH: 11.17 158–160 (decomp.)
Not reported Aromatic H: 6.68–7.76; OH: 9.5 212–213

Insights :

  • The nitrile group’s IR absorption (~2200 cm⁻¹) is consistent across analogs .
  • Deshielded =CH protons in $ ^1 $H NMR (δ ~8.0) confirm Z-configuration .

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